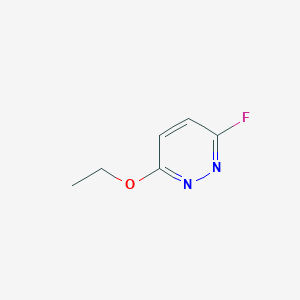
5-Chloro-6-fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable naphthyridine derivative.
Chlorination: Introduction of the chlorine atom at the 5-position using reagents like thionyl chloride or phosphorus pentachloride.
Fluorination: Introduction of the fluorine atom at the 6-position using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Hydroxylation: Introduction of the hydroxyl group at the 3-position using oxidation reactions with reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: 3-Keto-5-chloro-6-fluoro-1,8-naphthyridin-2(1H)-one.
Reduction: 5-Chloro-6-fluoro-1,8-naphthyridin-2(1H)-one.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-6-fluoro-1,8-naphthyridin-2(1H)-one: Lacks the hydroxyl group at the 3-position.
5-Chloro-3-hydroxy-1,8-naphthyridin-2(1H)-one: Lacks the fluorine atom at the 6-position.
6-Fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one: Lacks the chlorine atom at the 5-position.
Uniqueness
The presence of both chlorine and fluorine atoms, along with the hydroxyl group, makes 5-Chloro-6-fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research.
Propiedades
Fórmula molecular |
C8H4ClFN2O2 |
|---|---|
Peso molecular |
214.58 g/mol |
Nombre IUPAC |
5-chloro-6-fluoro-3-hydroxy-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H4ClFN2O2/c9-6-3-1-5(13)8(14)12-7(3)11-2-4(6)10/h1-2,13H,(H,11,12,14) |
Clave InChI |
BSGAHEAYDORVHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC2=NC=C(C(=C21)Cl)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13115413.png)

![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)
![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13115435.png)

![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
![7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol](/img/structure/B13115452.png)



